5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Alkylation: The isopropoxy group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base such as potassium carbonate.
Methylation: The methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated reactors and optimized reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 5-Amino-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Various alkoxy-substituted benzimidazole derivatives.
Hydrolysis: Benzimidazole derivatives with different functional groups.
Scientific Research Applications
5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one: Similar structure with a methoxy group instead of an isopropoxy group.
5-Ethoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one: Similar structure with an ethoxy group instead of an isopropoxy group.
Uniqueness
5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The isopropoxy group enhances its lipophilicity compared to methoxy or ethoxy analogs, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C12H15N3O4 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1,3-dimethyl-5-nitro-6-propan-2-yloxybenzimidazol-2-one |
InChI |
InChI=1S/C12H15N3O4/c1-7(2)19-11-6-9-8(5-10(11)15(17)18)13(3)12(16)14(9)4/h5-7H,1-4H3 |
InChI Key |
WWLINACCHCIJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)N(C(=O)N2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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